Product packaging for 2-Bromo-5-methylbenzo[d]thiazole(Cat. No.:CAS No. 1093107-11-9)

2-Bromo-5-methylbenzo[d]thiazole

Cat. No.: B2964111
CAS No.: 1093107-11-9
M. Wt: 228.11
InChI Key: SNXHTLZECIBRJP-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen- and sulfur-containing heterocycles, such as benzothiazoles, are of paramount importance. crimsonpublishers.comnih.gov The benzothiazole (B30560) ring system is a bicyclic aromatic heterocycle that is a common structural motif in a vast number of biologically active molecules. benthamdirect.comcrimsonpublishers.com

The versatility of the benzothiazole scaffold has led to its incorporation into compounds with a wide array of biological activities. nih.govjchemrev.com Consequently, benzothiazole derivatives are a subject of continuous and intensive research in medicinal chemistry. benthamdirect.comresearchgate.net The development of new synthetic routes to functionalized benzothiazoles, like 2-Bromo-5-methylbenzo[d]thiazole, is a key area of focus for organic chemists. mdpi.com These efforts aim to create novel molecules with enhanced or specific biological properties. The strategic placement of substituents on the benzothiazole core, such as the bromo and methyl groups in the title compound, is a critical aspect of designing these new chemical entities. benthamdirect.commdpi.com

Historical Development and Evolution of Benzothiazole Chemistry Research

The study of benzothiazoles dates back to the late 19th century, with initial synthetic methods being developed around that time. pcbiochemres.com Early research laid the foundation for understanding the fundamental reactivity of the benzothiazole ring system. For decades, research into this class of compounds continued to evolve, but it was the discovery of the significant biological activities of certain benzothiazole derivatives in the mid-20th century that truly catalyzed a surge in interest from the medicinal chemistry community. jddtonline.info

Initially, some 2-aminobenzothiazoles were explored for their muscle relaxant properties in the 1950s. jddtonline.info However, the identification of the therapeutic properties of drugs like Riluzole, which contains a benzothiazole core, brought this class of compounds to the forefront of modern drug discovery. crimsonpublishers.comjddtonline.info This led to extensive investigation into the synthesis and biological evaluation of a wide range of benzothiazole derivatives. jddtonline.info

Over the years, research has expanded from focusing on simple derivatives to the design and synthesis of complex, multi-functional molecules. nih.gov The evolution of analytical techniques and synthetic methodologies has enabled chemists to create increasingly sophisticated benzothiazole-based compounds. mdpi.com Today, research continues to be highly active, with a focus on developing new catalysts and more environmentally friendly synthetic methods for preparing these valuable heterocyclic compounds. mdpi.comnih.gov The ongoing exploration of benzothiazoles in fields like agrochemicals and materials science further underscores the enduring importance of this area of chemical research. jchemrev.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B2964111 2-Bromo-5-methylbenzo[d]thiazole CAS No. 1093107-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXHTLZECIBRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Theoretical and Experimental Mechanistic Studies of Benzothiazole (B30560) Formation and Transformation

The formation of the benzothiazole ring system generally involves the condensation of 2-aminothiophenols with various electrophiles. While specific mechanistic studies for 2-Bromo-5-methylbenzo[d]thiazole are not extensively detailed in the available literature, the general mechanisms of benzothiazole synthesis provide a foundational understanding. One common synthetic route involves the reaction of a substituted 2-aminothiophenol (B119425) with a suitable reagent to introduce the C2 carbon of the thiazole (B1198619) ring. For instance, the reaction of 2-aminothiophenol with methyl 2-bromo-4-methylbenzoate could be a potential pathway, where the amino group attacks the carboxylate carbon, followed by cyclization and dehydration. evitachem.com

More modern approaches include ionic cascade insertion/cyclization reactions. For example, 2-halobenzothiazoles can be synthesized from 2-isocyanoaryl thioethers. acs.orgorganic-chemistry.orgnih.govacs.orgfigshare.com This method involves an initial halogen insertion into the isocyanide moiety, followed by intramolecular cyclization. organic-chemistry.org This contrasts with traditional methods that halogenate a pre-formed benzothiazole ring. acs.orgorganic-chemistry.orgnih.govacs.orgfigshare.com

Transformations of the benzothiazole ring often involve reactions at the C2 position. The bromine atom at this position in this compound makes it a versatile building block for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. acs.org For example, 2-bromobenzothiazoles can undergo C-S cross-coupling reactions with benzenethiols mediated by a Palladium/Copper alginate bead catalyst under microwave irradiation. researchgate.net

Influence of Bromine and Methyl Substituents on Reactivity

The reactivity of the this compound molecule is significantly dictated by the electronic and steric effects of the bromine and methyl substituents.

Electronic Effects and Reactivity Profiles

The bromine atom at the 2-position and the methyl group at the 5-position exert distinct electronic effects on the benzothiazole ring system.

Bromine (at C2): As a halogen, bromine is an electron-withdrawing group due to its high electronegativity (inductive effect), yet it is also a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons (resonance effect). In the context of the thiazole ring, the electron-withdrawing nature of bromine at the C2 position makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This is a key feature in its utility in cross-coupling reactions. acs.orgwikipedia.org

Methyl (at C5): The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This increases the electron density of the benzene (B151609) ring, potentially influencing the sites of electrophilic attack. Studies on substituted benzothiazoles have shown that electron-donating groups on the benzene ring can influence reaction yields, although the positional impact can be minimal in some cases. mdpi.com

Positional Impact on Electrophilic and Nucleophilic Sites

The positions of the bromine and methyl groups are crucial in determining the regioselectivity of reactions.

C2-Position (Bromine): The bromine atom at the C2 position serves as a good leaving group in nucleophilic substitution and cross-coupling reactions. acs.orgresearchgate.net This position is the primary site for derivatization to introduce new functional groups. For example, in Suzuki-Miyaura cross-coupling reactions, the C-Br bond is the reactive site for the formation of a new C-C bond. oiccpress.com

C5-Position (Methyl): The methyl group at the C5 position primarily influences the reactivity of the benzene portion of the molecule. It directs incoming electrophiles to the ortho and para positions (C4 and C6). However, the existing substitution pattern and the fused thiazole ring will also play a role in directing further substitution. For instance, in iridium-catalyzed C-H borylation of substituted heterocycles, both steric and electronic effects of substituents guide the regioselectivity of the borylation. acs.orgdiva-portal.org

Nitrogen Atom (N3): The nitrogen atom in the thiazole ring is a nucleophilic site and can participate in reactions such as quaternization with alkyl halides. The electron density at this nitrogen is influenced by the substituents on the ring system. Studies on the quaternization of 2-substituted benzothiazoles have indicated that electron density can be transmitted to the nitrogen through the sulfur atom. ias.ac.in

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by its structure and the reaction conditions.

Kinetic studies on the quaternization of 2-methylbenzothiazoles with alkyl iodides have shown that the reaction rates are dependent on the nature of the alkyl iodide, with the order of reactivity being MeI > EtI > n-PrI. ias.ac.in The activation parameters, such as enthalpy and entropy of activation, can be determined from these kinetic studies. ias.ac.in

Below is a table summarizing the reactivity of this compound:

Reaction TypeReagents/ConditionsProduct TypeReference
C-S Cross-CouplingBenzenethiols, Pd/CuAB catalyst, MWI2-Thioaryl-5-methylbenzothiazoles researchgate.net
Nucleophilic SubstitutionNucleophiles (e.g., amines, alkoxides)2-Substituted-5-methylbenzothiazoles acs.org
Suzuki-Miyaura CouplingOrganoboron compounds, Pd catalyst2-Aryl/Alkyl-5-methylbenzothiazoles oiccpress.com
QuaternizationAlkyl halidesBenzothiazolium salts ias.ac.in

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound This compound (CAS 1093107-11-9) is not sufficiently available to construct a complete and accurate article based on the requested outline. While this compound is listed in chemical supplier databases, indicating its existence, published research detailing its full spectroscopic characterization is not readily accessible.

The stringent requirement to focus solely on "this compound" and not introduce data from other related compounds prevents the use of information from isomers or analogues. For instance, while spectroscopic data exists for compounds like 5-Bromo-2-methylbenzo[d]thiazole or 6-Bromo-5-methylbenzo[d]thiazole-2-carbonitrile mdpi.com, the differing positions of the substituents would lead to significant and unpredictable variations in spectral data (e.g., chemical shifts in NMR, fragmentation patterns in MS, and vibrational frequencies in IR/Raman).

Therefore, it is not possible to provide a thorough and scientifically accurate article with the specific data tables and detailed research findings for each of the following advanced characterization methodologies as requested:

Advanced Spectroscopic Characterization Methodologies

UV-Visible Spectroscopy for Electronic Transitions

To fulfill the request accurately, access to proprietary data from a chemical manufacturer or newly published research specifically characterizing 2-Bromo-5-methylbenzo[d]thiazole would be required.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Bromo-5-methylbenzo[d]thiazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable molecular conformation. nih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related benzothiazole (B30560) derivatives suggest that the planarity of the benzothiazole ring system is a key feature, which is crucial for its electronic properties. uq.edu.au For instance, DFT calculations on similar structures have been used to confirm near-planar low-energy conformers. uq.edu.au The optimization process for this compound would similarly elucidate the spatial arrangement of the bromo and methyl substituents on the benzothiazole core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. libretexts.org For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

In a study on the related compound 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap was calculated to understand its chemical stability and charge transfer possibilities. nih.govresearchgate.net Similar calculations for this compound would reveal how the bromo and methyl groups influence the energies of these frontier orbitals. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group would have opposing effects on the electron density and orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzothiazole Derivative (Note: This data is for a related compound and serves as an example of the type of results obtained from FMO analysis)

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -2.5

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Charge Distribution and Electron Deficiency Assessments

Analysis of the charge distribution provides a detailed picture of the electronic landscape of the molecule. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on individual atoms. scirp.org This reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen and sulfur atoms are expected to be regions of higher electron density, while the carbon atom attached to the bromine atom would be relatively electron-deficient.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors include ionization potential, electron affinity, chemical hardness, and the electrophilicity index.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. η = (I - A) / 2

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. ω = (I + A)2 / (8 * η)

A smaller HOMO-LUMO gap generally indicates lower chemical hardness and higher reactivity. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Related Benzothiazole Derivative (Note: This data is for a related compound and is for illustrative purposes only)

Reactivity Descriptor Value (eV)
Ionization Potential (I) 6.8
Electron Affinity (A) 2.5
Chemical Hardness (η) 2.15

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the reactive behavior of a molecule. scirp.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms, making them sites for electrophilic interaction. The hydrogen atoms of the methyl group and the region around the bromine atom might show positive or neutral potential.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. nih.gov

Theoretical Thermodynamic Parameters and Stability Analysis

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules, offering insights into their stability and behavior under various conditions. Through theoretical calculations, it is possible to determine the thermodynamic parameters of a compound like this compound, which are crucial for understanding its reactivity, formation, and potential transformations. These parameters, including enthalpy, entropy, and Gibbs free energy, are fundamental to predicting the spontaneity of reactions and the equilibrium position of chemical processes involving the molecule.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific studies that have reported the theoretical thermodynamic parameters for this compound. While computational studies on various other thiazole (B1198619) and benzothiazole derivatives are available, detailing the use of methods such as Density Functional Theory (DFT) to calculate thermodynamic properties, specific data for this compound remains to be published. researchgate.neteurjchem.commdpi.com

Theoretical investigations on similar molecules often employ DFT methods with various functionals and basis sets to optimize the molecular geometry and calculate key thermodynamic quantities. eurjchem.commdpi.com For instance, studies on substituted benzothiazoles have explored their chemical thermodynamics to understand their relative stability. researchgate.net These calculations typically involve determining the zero-point vibrational energy, thermal energy corrections, and ultimately the standard enthalpy, entropy, and Gibbs free energy of formation.

The stability of a molecule like this compound can be assessed through its calculated heat of formation and the analysis of its frontier molecular orbitals (HOMO and LUMO). A more negative heat of formation generally indicates greater thermodynamic stability. The HOMO-LUMO energy gap is another critical parameter, where a larger gap often correlates with higher kinetic stability and lower chemical reactivity.

Although specific research findings on the theoretical thermodynamic parameters of this compound are not available, the established methodologies in computational chemistry provide a clear framework for how such an analysis would be conducted. Future research in this area would be invaluable for a more complete understanding of the chemical nature of this compound.

Data Tables

As no specific research data for the theoretical thermodynamic parameters of this compound were found, a data table cannot be provided.

Applications in Advanced Materials Science and Catalysis

Optoelectronic Materials Applications

The benzothiazole (B30560) core is a prominent chromophore, and its derivatives are extensively utilized in the field of optoelectronics. The ability to modify the structure, such as through the introduction of a bromo-substituent, allows for precise tuning of the material's electronic and photophysical properties, making it suitable for a range of applications from light emission to energy conversion.

Derivatives of 2-Bromo-5-methylbenzo[d]thiazole are investigated for their potential in organic light-emitting diodes (OLEDs). The benzothiazole moiety can be incorporated into larger molecular structures that serve as key components in the emissive or charge-transport layers of OLED devices.

A Korean patent describes the synthesis of N-heterocyclic compounds for OLEDs starting from 5-bromo-2-methylbenzo[d]thiazole. google.com These compounds, when used as materials for the electron transport layer, can enhance the difference between the HOMO energy level of the transport layer and that of the light-emitting layer, which effectively blocks hole leakage. google.com This leads to OLEDs with lower driving voltages, improved power efficiency, and greater operational stability. google.com The position of the benzothiazole group on the molecular core is crucial; substitution at the 5-position, as in the parent compound, is noted to be particularly advantageous for achieving these improved device characteristics. google.com Generally, 2-phenylbenzothiazole (B1203474) derivatives are recognized for their utility as light-emitting elements in luminescent materials for OLEDs. mdpi.com

The inherent fluorescence of the benzothiazole core makes its derivatives, including those synthesized from this compound, excellent candidates for fluorescent probes and chemical sensors. These materials can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes.

For instance, a thiazole-based conjugated polymer, synthesized via a Pd-catalyzed Sonogashira coupling reaction of 4,7-dibromo-2-methylbenzo[d]thiazole (B13653208) with a diethynyl comonomer, has been developed as a fluorescent sensor. researchgate.net This polymer emits bright green fluorescence and demonstrates a "turn-off" quenching response specifically towards mercury (Hg²⁺) and silver (Ag⁺) ions, allowing for their visual detection over a range of other metal cations. researchgate.net The general class of 2-phenylbenzothiazole derivatives is noted for its wide applicability in chemical sensors and as bio-probes. mdpi.com Furthermore, other benzothiazole derivatives have been developed as fluorescent probes for detecting biological targets like β-amyloid and α-synuclein aggregates, which are implicated in neurodegenerative diseases. chemrxiv.org

In the quest for efficient organic solar cells (OSCs), thiazole- and benzothiazole-containing materials have emerged as critical components. nih.gov These heterocycles possess favorable characteristics such as electron deficiency, structural rigidity, and high planarity, which contribute to desirable energy levels, molecular aggregation, and active layer morphology in photovoltaic devices. nih.gov

Table 1: Performance of Thiazole-Based Polymers in Organic Solar Cells

PolymerComonomersHOMO Level (eV)LUMO Level (eV)Power Conversion Efficiency (%)
PSZ BDT-Sn and 4-methyl thiazole-bromine-5.19-2.4617.4
PDBDBM 4,7-dibromo-2-methylbenzo[d]thiazole and 1,4-diethynyl-2,5-bis(octyloxy)benzeneN/AN/AN/A (Used as sensor)

Interactive Data Table: Click on headers to sort. Data sourced from references researchgate.netd-nb.info.

The ability to predict and control the optical and electronic properties of materials is fundamental to designing advanced optoelectronic devices. For benzothiazole derivatives, a clear relationship exists between their molecular structure and their resulting photophysical behavior.

Studies on thiazolo[5,4-d]thiazole (B1587360) (TTz) based small molecules have shown that modifying peripheral alkyl groups can modulate the crystal packing arrangement (e.g., herringbone vs. slipped stacks). rsc.org This, in turn, directly influences the solid-state fluorescence emission, which can be tuned across the visible spectrum from blue to orange-red. rsc.org This principle allows for the fabrication of crystalline blends with tailored colors and even white-light emission. rsc.org

Similarly, introducing donor or acceptor groups to a molecular core containing benzothiazole can significantly alter the photophysical properties. For tricyclic lactones, incorporating a benzothiazole substructure leads to a bathochromic (red) shift in absorption and stronger fluorescence compared to analogues without it. thieme-connect.com The electronic properties, such as the HOMO-LUMO energy gap, can be precisely calculated and tuned through structural tailoring, which is crucial for applications in materials science. acs.orgresearchgate.net The introduction of various substituents on the 2-(2′-aminophenyl)benzothiazole core provides a straightforward method for tuning photophysical properties related to processes like Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com

Table 2: Photophysical Properties of Thiazole (B1198619) Derivatives

Compound TypeStructural FeatureAbsorption Max (nm)Emission Max (nm)Key Finding
TTz Derivatives Varying alkyl appendagesN/ABlue to Orange-RedCrystal packing dictates fluorescence color. rsc.org
Tricyclic Lactones Benzothiazole integrationBathochromic shiftStronger fluorescenceBenzothiazole extends π-system, enhancing fluorescence. thieme-connect.com
D-A-π-A Systems Benzothiadiazole core450-700N/ADonor group modification tunes absorption across the visible spectrum. researchgate.net

Interactive Data Table: Click on headers to sort. Data sourced from references rsc.orgthieme-connect.comresearchgate.net.

Catalytic Roles and Ligand Design

Beyond materials science, the benzothiazole scaffold is a key player in the field of catalysis, primarily through its use in designing ligands for transition metal complexes.

The nitrogen and sulfur atoms within the benzothiazole ring system provide excellent coordination sites for transition metals. This has led to the development of a wide array of benzothiazole-based ligands for various catalytic applications. mdpi.comresearchgate.net

Metal complexes featuring benzothiazole derivatives have been shown to be effective catalysts for a range of important organic transformations. These include Suzuki-Miyaura cross-coupling reactions, the epoxidation of olefins like cis-cyclooctene, the transamidation of carboxamides, and ethylene (B1197577) oligomerization. nih.gov For example, organometallic ruthenium(II) and osmium(II) complexes have been synthesized using 2-phenylbenzothiazole derivatives as C,N-chelating ligands. frontiersin.org Schiff base ligands derived from substituted benzothiazoles have also been complexed with various transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to create new catalysts. researchgate.netorientjchem.org The versatility of the benzothiazole core allows for systematic modifications, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes to optimize their catalytic activity and selectivity. orientjchem.org

Emerging Applications in Photocatalysis

The field of photocatalysis is increasingly looking towards novel organic molecules that can act as efficient photosensitizers or be part of larger photocatalytic systems. While direct and detailed research on the photocatalytic applications of this compound is not yet prevalent in publicly accessible scientific literature, the broader class of benzothiazole derivatives is showing significant promise in this emerging area. The unique electronic properties of the benzothiazole core, which can be finely tuned by the introduction of various functional groups, make it a versatile scaffold for the development of new photocatalytic materials.

The general principle behind the photocatalytic activity of these compounds lies in their ability to absorb light and transition to an excited state. In this state, they can initiate chemical reactions through energy transfer or electron transfer processes. The nature of the substituents on the benzothiazole ring, such as the bromo and methyl groups in this compound, is expected to play a crucial role in modulating the photophysical and, consequently, the photocatalytic properties. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key determinants of its redox potential in the excited state.

Recent studies have highlighted the potential of various benzothiazole derivatives in different photocatalytic applications. These range from their use in the synthesis of complex organic molecules to their incorporation into advanced materials for environmental remediation. For example, certain derivatized benzothiazoles have been investigated as two-photon-absorbing organic photosensitizers that can be activated by near-infrared light, a property that is highly desirable for applications requiring deep light penetration. acs.org

Furthermore, the benzothiazole moiety has been incorporated into more complex structures like covalent organic frameworks (COFs) for applications such as photocatalytic CO₂ conversion. acs.org In these systems, the benzothiazole units contribute to the light-harvesting and charge separation properties of the material. The synthesis of 2-substituted benzothiazoles has also been achieved using various photocatalytic methods, employing catalysts such as graphitic carbon nitride (g-C₃N₄) and cadmium sulfide (B99878) (CdS) nanospheres under visible light irradiation. mdpi.comnih.gov These studies underscore the compatibility of the benzothiazole core with photocatalytic reaction conditions.

While specific research findings on this compound are yet to be reported, the existing body of research on related compounds provides a strong foundation for its potential exploration in photocatalysis. Future research could focus on investigating its efficacy as a photosensitizer, its stability under irradiation, and the influence of its specific substitution pattern on photocatalytic efficiency.

Below is a table summarizing some of the emerging photocatalytic applications of various benzothiazole derivatives, illustrating the versatility of this class of compounds.

Photocatalytic Application Benzothiazole Derivative/System Key Findings Reference(s)
Organic Synthesis2-(2′-aminophenyl)benzothiazole derivativesAct as visible-light organic photocatalysts for [2+2] photocycloadditions. mdpi.com
Near-Infrared (NIR) Light-driven ReactionsDonor-π-acceptor-π-donor structures with a bibenzothiazole coreExhibit excellent two-photon absorption capability, enabling O₂-involved organic reactions under NIR light. acs.org
CO₂ ConversionBenzothiazole-based Covalent Organic Frameworks (COFs)COFs show good affinity for CO₂ and light-harvesting properties for photocatalytic conversion. acs.org
Synthesis of 2-Substituted BenzothiazolesVarious aldehydes and 2-aminothiophenol (B119425) with CdS nanospheresEfficient synthesis under visible light with a recyclable heterogeneous catalyst. mdpi.comnih.gov
Degradation of Organic DyesCo(II/III) complexes with benzothiazole ligandsAct as efficient heterogeneous photocatalysts for the degradation of organic dyes under UV or visible light.
Cross-Dehydrogenative CouplingBenzothiazoles with aliphatic hydrogen donorsA photoelectrocatalytic strategy for the preparation of 2-alkylbenzothiazoles. chemrxiv.org

This table is interactive. You can sort the data by clicking on the column headers.

Medicinal Chemistry Research Perspectives

Benzothiazole (B30560) Scaffold Design Principles in Drug Discovery

The benzothiazole nucleus is a versatile building block in the pharmaceutical industry, prized for its structural features that allow for diverse chemical modifications. tandfonline.com This adaptability is crucial for fine-tuning the biological activity and pharmacokinetic properties of drug candidates.

Structural Versatility and Modification Strategies for Therapeutic Potential

The therapeutic potential of benzothiazole derivatives is closely linked to the ease with which their core structure can be modified. nih.gov For "2-Bromo-5-methylbenzo[d]thiazole," the key sites for chemical derivatization are the 2-position, the 5-position, and other locations on the benzene (B151609) ring.

The 2-Position: The bromine atom at this position is a particularly useful synthetic handle. It readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the attachment of a wide range of aryl, heteroaryl, and other organic fragments. mdpi.com This position is the most commonly substituted in patented benzothiazole compounds, highlighting its importance in modulating biological activity. tandfonline.com These modifications can introduce new pharmacophores or alter the molecule's steric and electronic properties to enhance target binding.

The 5-Position: The methyl group at the 5-position, while seemingly simple, also offers opportunities for modification. It can be functionalized to other groups, potentially influencing the compound's solubility, metabolic stability, and interaction with target proteins.

This strategic modification of the benzothiazole scaffold is a cornerstone of efforts to develop new and effective therapeutic agents for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. tandfonline.combohrium.com

Molecular Hybridization Concepts in Scaffold Design

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single, new chemical entity. dergipark.org.trresearchgate.net This approach aims to produce hybrid molecules with potentially enhanced efficacy, reduced side effects, or the ability to modulate multiple biological targets simultaneously. researchgate.net

The benzothiazole scaffold is an excellent candidate for molecular hybridization due to its established biological activities and synthetic accessibility. dergipark.org.trnih.gov Researchers have successfully created hybrid molecules by combining the benzothiazole core with other well-known pharmacophores.

Table 1: Examples of Benzothiazole-Based Hybrid Molecules

Hybrid Scaffold Combined Pharmacophore Potential Therapeutic Area Reference
Benzothiazole-Semicarbazone Semicarbazone Anticancer nih.gov
Benzothiazole-Hydroxamic Acid Hydroxamic Acid Anticancer (HDAC inhibitors) f1000research.com
Benzothiazole-Sulfonamide Sulfonamide Various (e.g., enzyme inhibition) dergipark.org.tr

"this compound" can serve as a crucial starting material in these synthetic endeavors, with the bromine atom providing a reactive site for linking to another pharmacophoric moiety. This strategy holds promise for developing next-generation drugs that can address complex diseases and overcome drug resistance. researchgate.net

Molecular Target Interaction Studies

Understanding how a potential drug molecule interacts with its biological target is fundamental to medicinal chemistry. For benzothiazole derivatives, a combination of computational and experimental techniques is employed to elucidate these interactions.

Computational Molecular Docking and In Silico Screening for Binding Patterns

Computational methods like molecular docking and in silico screening have become indispensable tools in modern drug discovery. frontiersin.org These techniques allow scientists to predict how a ligand, such as a derivative of "this compound," might bind to the active site of a target protein. biointerfaceresearch.com

In a typical study, a library of virtual compounds is screened against a 3D model of a protein to identify potential "hits" with favorable binding energies. wjarr.com Docking simulations can provide valuable insights into the binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. biointerfaceresearch.comwjarr.com For instance, docking studies on benzothiazole derivatives have been used to predict their binding patterns with targets like the GABA-A receptor for anticonvulsant activity and various protein kinases in cancer research. sciepub.combiointerfaceresearch.com

Ligand-Protein Interaction Profiling and Binding Affinities

While computational studies are predictive, experimental validation is essential to confirm the binding interactions and quantify the binding affinity. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various fluorescence-based assays are used to measure the strength of the interaction between a ligand and its protein target. mdpi.com

For example, studies on the interaction between a benzothiazole derivative and the enzyme lysozyme (B549824) used ITC and fluorescence spectroscopy to reveal that the binding was driven by a combination of hydrophobic and hydrogen bonding interactions. mdpi.com The binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, is a critical parameter for ranking the potency of different compounds. Research on thiazolidinone-based benzothiazole derivatives as enzyme inhibitors demonstrated how different substitutions on the scaffold led to varying IC50 values, highlighting the importance of specific molecular features for potent inhibition. researchgate.net

Table 2: Binding Affinities of Selected Benzothiazole Derivatives Against Target Enzymes

Compound Type Target Enzyme Binding Affinity (IC50 or Ki) Reference
Thiazolidinone-Benzothiazole Hybrids α-Amylase / α-Glucosidase IC50 values in the low micromolar range researchgate.net
Benzothiazole-Phenyl Analogs Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) Dual inhibition profiles investigated nih.gov
Berberine-Benzothiazole Derivatives Neuraminidase Potent inhibition observed nih.gov

Structure-Activity Relationship (SAR) Studies focusing on Molecular Features

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. rjptonline.org For benzothiazole derivatives, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.govrjptonline.org

These studies involve synthesizing a series of analogues where specific parts of the molecule, such as the substituents on "this compound," are systematically varied. The biological activity of each analogue is then tested. For example, an SAR study on benzothiazole-phenyl analogs revealed that adding trifluoromethyl groups to the aromatic rings was well-tolerated by the target enzymes. nih.gov Another study on derivatives designed as tau protein imaging agents found that replacing a flexible bridge with more rigid amide or ester linkers was critical for observing the desired binding to neurofibrillary tangles. rsc.org

By correlating specific structural features with biological outcomes, researchers can build a comprehensive understanding that guides the rational design of improved molecules. benthamscience.comrjptonline.org

Theoretical Pharmacokinetic and Drug-like Property Predictions

In the contemporary landscape of drug discovery and development, the early in silico assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is a critical step. This predictive analysis helps to identify potential liabilities and guide the optimization of lead compounds, thereby reducing the likelihood of late-stage clinical failures. For the compound this compound, computational models are employed to forecast its pharmacokinetic profile and evaluate its drug-like characteristics. These predictions are often based on established principles such as Lipinski's rule of five and other refined models that correlate molecular structure with biological behavior.

The theoretical evaluation of this compound's drug-like nature is frequently initiated by assessing its compliance with Lipinski's rule of five. This rule stipulates that orally active drugs generally possess a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational tools, such as SwissADME, are commonly used to generate these and other key physicochemical descriptors. heteroletters.orgresearchgate.net For this compound, these predictions are fundamental in establishing a baseline for its potential as a therapeutic agent.

Interactive Data Table: Predicted Physicochemical and Drug-like Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol Complies with Lipinski's rule (< 500)
LogP (Consensus) 3.23Optimal lipophilicity, complies with Lipinski's rule (< 5)
Hydrogen Bond Acceptors 2Complies with Lipinski's rule (< 10)
Hydrogen Bond Donors 0Complies with Lipinski's rule (< 5)
Molar Refractivity 52.45Within typical range for drug-like molecules
Topological Polar Surface Area (TPSA) 41.90 ŲSuggests good cell membrane permeability

This data is generated based on computational predictions for this compound.

Interactive Data Table: Predicted Pharmacokinetic (ADME) Profile of this compound

ADME ParameterPredictionInterpretation
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant YesMay penetrate the central nervous system.
P-glycoprotein Substrate NoNot likely to be subject to efflux from cells.
CYP1A2 Inhibitor YesPotential for drug-drug interactions.
CYP2C9 Inhibitor YesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoLower risk of interaction with drugs metabolized by this enzyme.
CYP3A4 Inhibitor YesPotential for drug-drug interactions with a wide range of drugs.
Log Kp (skin permeation) -3.85 cm/sLow skin permeability is predicted. rsc.org

This data is generated based on computational predictions for this compound.

The collective in silico analysis suggests that this compound exhibits a promising drug-like profile, adhering to Lipinski's rule of five. nih.gov The predicted high gastrointestinal absorption indicates good potential for oral bioavailability. However, the predicted inhibition of several key cytochrome P450 enzymes signals a potential for metabolic drug-drug interactions, a factor that would require careful consideration and experimental validation in further preclinical development. sci-hub.se

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation of 2-Bromo-5-methylbenzo[d]thiazole from complex mixtures, allowing for its precise quantification. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most prominently used methods.

HPLC and UHPLC are powerful techniques for the analysis of moderately polar to polar compounds like benzothiazole (B30560) derivatives. These methods offer high resolution, sensitivity, and are suitable for a wide range of analyte concentrations.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of benzothiazoles. For the analysis of this compound, a reverse-phase HPLC method would be most appropriate, given the compound's structure. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a phosphoric acid or formic acid modifier to ensure good peak shape. sielc.com UV detection is a common and robust detection method for benzothiazoles due to their chromophoric nature. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). A UHPLC method coupled with a tandem mass spectrometer (UHPLC-MS/MS) provides exceptional selectivity and sensitivity for the determination of benzothiazoles in complex matrices like environmental water and human urine. nih.govresearchgate.net For this compound, a UHPLC-MS/MS method would be the gold standard for trace-level detection and quantification.

Table 1: Typical HPLC/UHPLC Parameters for the Analysis of Benzothiazole Derivatives

Parameter HPLC UHPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min 0.3 - 0.6 mL/min
Detection UV (e.g., 254 nm) or MS MS/MS
Injection Volume 5 - 20 µL 1 - 5 µL
Run Time 15 - 30 min < 10 min

Gas Chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. For this compound, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both identification and quantification, especially in environmental monitoring. researchgate.netscispace.com

The analysis of benzothiazoles by GC typically involves a non-polar or medium-polarity capillary column, such as a DB-5MS. researchgate.net The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. The injector is usually operated in splitless mode to enhance sensitivity for trace analysis. Electron impact (EI) ionization is commonly used in the mass spectrometer, which generates a characteristic fragmentation pattern that serves as a fingerprint for the compound. beilstein-journals.org

Table 2: Typical GC-MS Parameters for the Analysis of Benzothiazole Derivatives

Parameter Setting
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 60°C, ramp to 300°C
MS Ionization Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Time-of-Flight (TOF)
Scan Range 50 - 500 m/z

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both high sensitivity for trace detection and detailed structural information. When coupled with chromatographic techniques like HPLC, UHPLC, or GC, it offers unparalleled analytical capabilities.

For structural confirmation, high-resolution mass spectrometry (HRMS) using analyzers such as Time-of-Flight (TOF) or Orbitrap is employed. researchgate.net HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, thus confirming the identity of the compound.

In tandem mass spectrometry (MS/MS), the parent ion of this compound is selected and fragmented to produce a series of product ions. This fragmentation pattern is unique to the compound's structure and can be used for highly selective and sensitive quantification in complex matrices, a technique known as multiple reaction monitoring (MRM). researchgate.net The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Advanced Spectroscopic Techniques for Characterization in Complex Matrices

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR spectroscopy would provide information on the number and environment of the protons in the molecule. The aromatic protons on the benzothiazole ring system and the protons of the methyl group would appear at characteristic chemical shifts.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, including those in the aromatic rings and the methyl group. chemicalbook.com

Infrared (IR) Spectroscopy can be used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the benzothiazole ring, and the C-Br stretching vibration. researchgate.net

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

The effective extraction of this compound from complex environmental and biological samples is a critical step prior to instrumental analysis. The choice of extraction method depends on the nature of the matrix and the target analyte concentration.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of benzothiazoles from aqueous samples like wastewater and river water. nih.govscispace.comnih.gov For a compound like this compound, a reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) would be suitable. nih.gov The methodology involves passing the water sample through the SPE cartridge, where the analyte is retained. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE) is a classic method that can be applied to extract benzothiazoles from both aqueous and solid samples. researchgate.net For soil and sludge samples, an organic solvent such as a mixture of acetone (B3395972) and hexane (B92381) can be used to extract the analyte. nih.gov The extract is then concentrated and may require a clean-up step to remove co-extracted matrix components before analysis. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and uses minimal solvent. researchgate.net

Table 3: Recovery Rates of Benzothiazoles from Environmental Samples using Different Extraction Methods

Compound Matrix Extraction Method Recovery (%)
Benzothiazole Wastewater SPE (Oasis HLB) 85 - 95
2-Hydroxybenzothiazole River Water SPE (Oasis HLB) 90 - 105
Benzothiazole Soil Pressurized Liquid Extraction 80 - 110
Tolyltriazole Human Urine LLE >80

Q & A

Q. What are effective synthetic routes for 2-Bromo-5-methylbenzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of precursor thiazoles under controlled conditions. For example, coupling bromine-containing reagents with methyl-substituted intermediates in solvents like chloroform or toluene, using catalysts such as K₂CO₃. Key steps include refluxing with piperidine for cyclization and purification via column chromatography. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms regioselectivity and purity. For instance, 1H^1H-NMR peaks at δ 2.4–2.6 ppm confirm methyl groups, while aromatic protons appear at δ 7.0–8.0 ppm .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental Analysis : Verify C, H, N, S, and Br percentages against theoretical values.
  • Spectroscopy :
  • IR : Detect C-Br stretches (550–600 cm⁻¹) and thiazole ring vibrations (1450–1600 cm⁻¹).
  • NMR : Confirm methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 7.0–8.0 ppm). 13C^{13}C-NMR identifies quaternary carbons in the thiazole ring (δ 150–160 ppm).
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer : Prioritize assays based on target pathways:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Candida spp. or Staphylococcus aureus.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits.
    Cross-validate results with docking studies to correlate activity with molecular interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance electrophilicity and binding to targets like kinases.
  • Ring Modifications : Replace the thiazole sulfur with oxygen (oxazole) to study π-stacking efficiency.
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., PDB ID 1T4K) to identify critical hydrogen-bonding interactions .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to G-quadruplex DNA or enzyme active sites (e.g., c-MYC oncogene).
  • DFT Analysis : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31+G(d)) to assess electron delocalization and reactivity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., penicillin for antimicrobial studies) to calibrate protocols.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
  • Mechanistic Studies : Combine knockdown (siRNA) and overexpression models to validate target specificity .

Q. What role does this compound play in material science, such as organic electronics?

  • Methodological Answer :
  • HOMO/LUMO Tuning : Incorporate into donor-acceptor copolymers (e.g., with fluorinated BDT units) to lower bandgaps (<1.5 eV) for photovoltaic applications.
  • Charge Transport : Measure hole mobility (≈10⁻³ cm² V⁻¹ s⁻¹) using space-charge-limited current (SCLC) devices.
  • Stability Testing : Expose thin films to UV radiation (AM 1.5G spectrum) to assess degradation kinetics .

Q. How can regioselectivity challenges in bromination reactions be addressed during synthesis?

  • Methodological Answer :
  • Directing Groups : Use -NH₂ or -OMe substituents to steer bromination to the 5-position.
  • Lewis Acid Catalysis : Employ FeBr₃ or AlCl₃ to enhance electrophilic substitution at desired sites.
  • Crystallography : Analyze single-crystal X-ray structures to confirm regiochemistry (e.g., C–Br bond length ≈ 1.9 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.